molecular formula C10H13NO2 B3242748 Methyl 4-amino-3-ethylbenzoate CAS No. 153304-75-7

Methyl 4-amino-3-ethylbenzoate

Cat. No.: B3242748
CAS No.: 153304-75-7
M. Wt: 179.22 g/mol
InChI Key: BUHJYJUFJWHZKI-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-ethylbenzoate: is an organic compound with the molecular formula C10H13NO2. It is a derivative of benzoic acid, featuring an amino group at the fourth position and an ethyl group at the third position on the benzene ring. This compound is commonly used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Methyl 4-amino-3-ethylbenzoate typically begins with 4-amino-3-bromo-benzoic acid methyl ester.

    Reaction Conditions: The reaction involves the use of palladium catalysts such as PdCdppf, along with cesium carbonate (CS2CO3) as a base. The reaction mixture is dissolved in dry dimethylformamide (DMF) and degassed under a nitrogen atmosphere.

    Industrial Production Methods: Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring high yield and purity through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 4-amino-3-ethylbenzoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into various reduced forms.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like halides, under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Various substituted benzoates.

Scientific Research Applications

Chemistry:

Biology:

    Biochemical Studies: The compound is used in biochemical studies to understand the behavior of amino-substituted benzoates in biological systems.

Medicine:

    Drug Development: It serves as a precursor in the development of drugs, particularly those targeting specific biochemical pathways involving amino and ester functionalities.

Industry:

    Material Science: The compound is utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-ethylbenzoate involves its interaction with molecular targets through its amino and ester groups. These functional groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor, influencing various biochemical processes .

Comparison with Similar Compounds

  • Methyl 4-amino-3-methylbenzoate
  • Methyl 4-amino-3-isopropoxybenzoate
  • Methyl 4-amino-2-ethylbenzoate

Comparison:

Properties

IUPAC Name

methyl 4-amino-3-ethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-7-6-8(10(12)13-2)4-5-9(7)11/h4-6H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHJYJUFJWHZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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